molecular formula C20H25NO4 B12066067 6beta-Naltrexol-d4 CAS No. 1279034-32-0

6beta-Naltrexol-d4

Cat. No.: B12066067
CAS No.: 1279034-32-0
M. Wt: 347.4 g/mol
InChI Key: JLVNEHKORQFVQJ-NCRVCFHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6b-Naltrexol-d4, also known as 6b-hydroxynaltrexone-d4, is a deuterium-labeled form of 6b-Naltrexol. It is primarily used in nuclear magnetic resonance (NMR) imaging due to its unique properties. Unlike opioid inverse agonists such as naloxone and naltrexone, 6b-Naltrexol-d4 is an opioid neutral antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naltrexone.

    Reduction: 6b-Naltrexol.

    Substitution: 6b-Naltrexol-d4.

Scientific Research Applications

6b-Naltrexol-d4 has a wide range of applications in scientific research:

Mechanism of Action

6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .

Comparison with Similar Compounds

Uniqueness: 6b-Naltrexol-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise NMR imaging. This makes it particularly valuable in research settings where detailed structural and functional analyses are required .

Properties

CAS No.

1279034-32-0

Molecular Formula

C20H25NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i5D2,14D,18D

InChI Key

JLVNEHKORQFVQJ-NCRVCFHNSA-N

Isomeric SMILES

[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.